5-Chloro-6-methoxypicolinimidamide
Description
5-Chloro-6-methoxypicolinimidamide is a heterocyclic compound featuring a picolinimidamide core substituted with chloro (-Cl) and methoxy (-OCH₃) groups at the 5- and 6-positions, respectively. This compound is synthesized via amination of 2,5-dichloro-6-methoxypyrimidine using ammonia under controlled conditions, yielding a product with a distinct substitution pattern critical for its reactivity .
Properties
Molecular Formula |
C7H8ClN3O |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
5-chloro-6-methoxypyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8ClN3O/c1-12-7-4(8)2-3-5(11-7)6(9)10/h2-3H,1H3,(H3,9,10) |
InChI Key |
YUDWVQZYWJZQSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Chloro-6-methoxypicolinimidamide
General Synthetic Strategy
The synthesis of 5-chloro-6-methoxypicolinimidamide typically involves the transformation of a suitably substituted pyridine or pyridine derivative into the corresponding picolinimidamide through multi-step reactions. Key steps include:
- Introduction of the chloro and methoxy substituents on the pyridine ring.
- Conversion of a nitrile or related functional group to the amidine moiety.
- Use of chlorinating or methylating agents to achieve the desired substitution pattern.
Starting Materials and Key Intermediates
Based on available literature, the synthesis often starts from 2-chloro-6-methoxynicotinaldehyde or related chloromethoxypyridine derivatives, which are then elaborated into the picolinimidamide structure.
| Compound Name | CAS Number | Role in Synthesis | Source |
|---|---|---|---|
| 2-Chloro-6-methoxynicotinaldehyde | 95652-80-5 | Key intermediate for ring substitution | |
| 3-Methoxypicolinonitrile | N/A | Precursor for amidine formation |
Detailed Synthetic Procedures
Preparation of 2-Chloro-6-methoxynicotinaldehyde
- Reaction Conditions: Palladium-catalyzed coupling reaction involving palladium diacetate, caesium carbonate, and tert-butyl XPhos ligand in toluene at 80°C under inert atmosphere for 4 hours.
- Yield: Approximately 35%.
- Purification: Flash chromatography followed by recrystallization from diethyl ether.
- Characterization: Confirmed by ^1H NMR, ^13C NMR, IR, and HRMS data.
This intermediate is crucial as the methoxy and chloro groups are introduced at the 6 and 2 positions of the pyridine ring, respectively, setting the stage for further functionalization toward the amidine structure.
Reaction Conditions and Yields Summary
Analytical and Characterization Data
- NMR Spectroscopy: ^1H and ^13C NMR are used to confirm substitution patterns and functional group transformations, with chemical shifts consistent with methoxy, chloro, and amidine groups.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
- Infrared Spectroscopy (IR): Characteristic absorption bands for amidine (C=N stretch), methoxy (C-O stretch), and chloro substituents are observed.
- Chromatography: Flash chromatography is employed for purification, ensuring high purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methoxypicolinimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Chloro-6-methoxypicolinimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxypicolinimidamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Core Heterocycle and Substituent Positioning
The structural uniqueness of 5-Chloro-6-methoxypicolinimidamide lies in its picolinimidamide core , distinguishing it from analogs based on pyrimidine, quinazoline, or indazole scaffolds (Table 1).
| Compound Name | Core Structure | Substituent Positions | Key Functional Groups |
|---|---|---|---|
| 5-Chloro-6-methoxypicolinimidamide | Picolinimidamide | 5-Cl, 6-OCH₃ | Imidamide, Cl, OCH₃ |
| 4-Amino-6-chloro-2-methylpyrimidine | Pyrimidine | 4-NH₂, 6-Cl, 2-CH₃ | Amino, Cl, Methyl |
| 4-Amino-5-fluoroquinazoline | Quinazoline | 4-NH₂, 5-F | Amino, Fluorine |
| 4-Amino-6-methoxypyrimidine | Pyrimidine | 4-NH₂, 6-OCH₃ | Amino, OCH₃ |
| 4-Amino-6-phenylpyrimidine | Pyrimidine | 4-NH₂, 6-C₆H₅ | Amino, Phenyl |
Key Observations :
- Substituent Effects: The 6-methoxy group in 5-Chloro-6-methoxypicolinimidamide enhances solubility compared to non-polar substituents (e.g., phenyl in 4-Amino-6-phenylpyrimidine) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-6-methoxypicolinimidamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves chlorination of methoxy-substituted picolinic acid derivatives followed by imidamide formation. Key parameters include temperature (e.g., 60–80°C for chlorination), stoichiometry of chlorinating agents (e.g., POCl₃ or SOCl₂), and reaction time. Optimization can be achieved via factorial design experiments, monitoring intermediates by HPLC or LC-MS . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical to isolate high-purity product .
Q. How can researchers confirm the structural integrity of 5-Chloro-6-methoxypicolinimidamide using spectroscopic and computational methods?
- Methodological Answer :
- ¹H/¹³C NMR : Compare experimental shifts with predicted values (e.g., δ ~8.5 ppm for pyridine Hα, δ ~55 ppm for methoxy C-O).
- HRMS : Validate molecular formula (e.g., C₇H₈ClN₃O requires m/z 186.0425).
- DFT Calculations : Use Gaussian or ORCA to simulate IR/NMR spectra and compare with experimental data .
- X-ray Crystallography (if crystalline): Resolve bond angles/distances to confirm substitution patterns .
Q. What are the solubility and stability profiles of 5-Chloro-6-methoxypicolinimidamide under varying pH and temperature conditions?
- Methodological Answer : Conduct kinetic stability assays:
- pH Stability : Incubate in buffers (pH 2–12) at 25°C/37°C, monitor degradation via HPLC. Hydrolysis is likely under acidic/basic conditions due to imidamide reactivity .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store at −20°C in anhydrous DMSO or ethanol for long-term stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of 5-Chloro-6-methoxypicolinimidamide derivatives?
- Methodological Answer :
- Analog Synthesis : Replace chloro/methoxy groups with electron-withdrawing (e.g., -CF₃) or donating (-NH₂) substituents. Use Buchwald-Hartwig amination or Ullmann coupling for diversification .
- Biological Assays : Test against target enzymes (e.g., kinases, proteases) or pathogens. For example:
- Antimicrobial Activity : MIC assays against Gram+/Gram− bacteria.
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Computational Docking : Use AutoDock Vina to predict binding modes to biological targets (e.g., DNA gyrase) .
Q. What strategies resolve contradictory data in the biological activity of 5-Chloro-6-methoxypicolinimidamide across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration). For instance, discrepancies in IC₅₀ values may arise from differences in ATP levels in kinase assays .
- Orthogonal Validation : Replicate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Proteomic Profiling : Use LC-MS/MS to identify off-target interactions that may explain inconsistent phenotypes .
Q. How can the regioselectivity of substitution reactions on 5-Chloro-6-methoxypicolinimidamide be controlled for targeted derivatization?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the imidamide) to steer electrophilic substitution to specific positions .
- Metal Catalysis : Use Pd/Cu catalysts for C-H activation at the 4-position of the pyridine ring.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic aromatic substitution at the chloro position .
Q. What advanced analytical techniques are critical for elucidating degradation pathways of 5-Chloro-6-methoxypicolinimidamide in physiological conditions?
- Methodological Answer :
- LC-HRMS/MS : Identify degradation products (e.g., hydrolyzed imidamide to amide).
- Isotopic Labeling : Use ¹⁸O-water to track hydrolysis mechanisms.
- EPR Spectroscopy : Detect radical intermediates during oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
